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Compound of Interest

Compound Name: 4-Iodo-2-methoxypyridine

Cat. No.: B1316693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Iodo-
2-methoxypyridine, a key heterocyclic building block in organic synthesis and drug discovery.

This document details the physicochemical properties, a detailed synthesis protocol, and a

thorough analysis of the spectroscopic data that confirms its molecular structure.

Core Compound Information
4-Iodo-2-methoxypyridine is a substituted pyridine derivative with the iodine atom at the 4-

position and a methoxy group at the 2-position. Its unique electronic and steric properties make

it a valuable intermediate in the synthesis of more complex molecules, particularly in the

development of novel pharmaceutical agents.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Iodo-2-methoxypyridine is presented

in the table below for easy reference.
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Property Value Reference

CAS Number 98197-72-9 [1][2]

Molecular Formula C₆H₆INO [1][2]

Molecular Weight 235.02 g/mol [1][2]

Appearance
White to light yellow solid or

colorless to light yellow liquid
[3]

Boiling Point 106 °C at 15 Torr [3]

Density 1.825 ± 0.06 g/cm³ (Predicted) [3]

Experimental Protocols
Synthesis of 4-Iodo-2-methoxypyridine
The synthesis of 4-Iodo-2-methoxypyridine is most commonly achieved through a

nucleophilic aromatic substitution reaction starting from 2-fluoro-4-iodopyridine. The detailed

experimental protocol is as follows:

Materials:

Crude 2-fluoro-4-iodopyridine

Methanol (MeOH)

Sodium methoxide (NaOMe)

Water (H₂O)

Diethyl ether (Et₂O)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in 500 mL of methanol,

sodium methoxide (21.5 g, 398 mmol) is added.[1]
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The reaction mixture is then heated to reflux and maintained at this temperature for 3 hours.

[1]

After the reaction is complete, the mixture is cooled, and 300 mL of water is added to quench

the reaction.[1]

Methanol is removed from the mixture by distillation under reduced pressure.[1]

The remaining aqueous mixture is extracted with diethyl ether.[1]

The organic layers are combined and dried over anhydrous sodium sulfate.[1]

The solvent is removed by rotary evaporation to yield the crude product, 4-iodo-2-
methoxypyridine. A crude yield of 91% has been reported for this procedure.[1]

Structure Elucidation: A Spectroscopic Approach
The definitive structure of 4-Iodo-2-methoxypyridine is established through a combination of

modern spectroscopic techniques. The logical workflow for this process, from synthesis to final

structure confirmation, is illustrated below.
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Caption: Workflow for the synthesis and structural elucidation of 4-Iodo-2-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an

organic molecule.

¹H-NMR Spectroscopy:

The proton NMR spectrum provides information on the number, environment, and connectivity

of hydrogen atoms in the molecule.

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

7.79 Doublet (d) 1H H-6 5.6

7.12-7.16 Multiplet (m) 2H H-3, H-5 -

3.86 Singlet (s) 3H -OCH₃ -

The ¹H-NMR data was reported in CDCl₃ at 400 MHz.[1]

The downfield doublet at 7.79 ppm is characteristic of the proton at the 6-position, adjacent to

the nitrogen atom. The multiplet between 7.12-7.16 ppm corresponds to the protons at the 3

and 5-positions. The singlet at 3.86 ppm, integrating to three protons, is indicative of the

methoxy group.

¹³C-NMR Spectroscopy:

While specific experimental data for the ¹³C-NMR of 4-Iodo-2-methoxypyridine is not readily

available in the searched literature, predicted chemical shifts based on structure-additivity rules

and comparison with similar compounds suggest the following approximate ranges for the

carbon signals:
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Predicted Chemical Shift (δ) ppm Assignment

160-165 C-2

150-155 C-6

120-125 C-3

115-120 C-5

90-95 C-4

50-55 -OCH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. Although

a specific experimental spectrum for 4-Iodo-2-methoxypyridine was not found in the search

results, the expected characteristic absorption bands are listed below based on the functional

groups present.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H stretch Aromatic

~2950-2850 C-H stretch Aliphatic (-OCH₃)

~1600-1450 C=C and C=N stretch Pyridine ring

~1250-1000 C-O stretch Aryl ether

~850-750 C-H out-of-plane bend Aromatic

~600-500 C-I stretch Iodo group

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity. Predicted mass spectral data for 4-Iodo-2-
methoxypyridine is presented below.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1316693?utm_src=pdf-body
https://www.benchchem.com/product/b1316693?utm_src=pdf-body
https://www.benchchem.com/product/b1316693?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/15019795
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ion

235.96 [M+H]⁺ (Molecular Ion + H)

234.95 [M]⁺ (Molecular Ion)

257.94 [M+Na]⁺ (Molecular Ion + Na)

The molecular ion peak at m/z 235 would confirm the molecular weight of the compound.

Conclusion
The collective evidence from ¹H-NMR, and anticipated data from ¹³C-NMR, IR, and mass

spectrometry, in conjunction with a reliable synthetic pathway, unequivocally confirms the

structure of 4-Iodo-2-methoxypyridine. This in-depth guide provides researchers and

scientists with the necessary information for the synthesis, purification, and characterization of

this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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